5-Bromopyridine-3-thiol CAS 552331-85-8 properties
5-Bromopyridine-3-thiol CAS 552331-85-8 properties
An In-depth Technical Guide to 5-Bromopyridine-3-thiol (CAS 552331-85-8)
Abstract: This document provides a comprehensive technical overview of 5-Bromopyridine-3-thiol, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The guide covers its physicochemical properties, synthesis, reactivity, applications, and detailed safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize specialized pyridine derivatives in their work.
Introduction and Strategic Importance
5-Bromopyridine-3-thiol is a bifunctional molecule featuring a pyridine core substituted with both a bromine atom and a thiol group. This unique arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The pyridine ring is a well-established pharmacophore found in numerous approved drugs, while the thiol group serves as a potent nucleophile and a handle for further chemical modification. The bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
Notably, derivatives of 5-bromopyridine-3-thiol have been incorporated into advanced therapeutic candidates, such as selective galectin-3 inhibitors developed for the treatment of liver and lung fibrosis[1][2]. The strategic placement of its functional groups allows for precise molecular scaffolding, making it a valuable tool in the design of novel bioactive compounds.
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-Bromopyridine-3-thiol are summarized below. These data are compiled from supplier specifications and public chemical databases.
Table 1: Core Physicochemical Properties of 5-Bromopyridine-3-thiol
| Property | Value | Source(s) |
| CAS Number | 552331-85-8 | [3][4][5][6][7] |
| Molecular Formula | C₅H₄BrNS | [3][4][5] |
| Molecular Weight | 190.06 g/mol | [3][4][7] |
| Purity | ≥97-98% (Typical) | [5][6] |
| Appearance | Solid (Form may vary) | |
| Storage | Sealed in dry, inert atmosphere. Store at 2-8°C or in freezer (-20°C). | [4][5] |
| SMILES | SC1=CC(Br)=CN=C1 | [4][6] |
| InChIKey | WTGUVGABIUXMIS-UHFFFAOYSA-N | [3] |
Table 2: Computed Molecular Descriptors
| Property | Value | Source(s) |
| XLogP3 | 1.7 | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 0 | [5] |
Spectroscopic Analysis
While specific spectra for this exact compound are proprietary to suppliers, typical spectroscopic data (¹H NMR, ¹³C NMR) can be requested from vendors.[4][7] The chemical shifts would be consistent with a disubstituted pyridine ring containing a thiol and a bromine atom. For example, in ¹H NMR, one would expect to see distinct aromatic protons with splitting patterns dictated by their positions on the pyridine ring.
Synthesis and Reactivity
Synthesis of Substituted Pyridine-3-thiols
A practical and scalable two-step method for synthesizing various substituted pyridine-3-thiols, including 5-bromo-substituted analogues, has been developed.[1][2][8] This procedure avoids harsh conditions and provides high yields of the target products. The general workflow starts from a corresponding 3-iodopyridine.
Step 1: Thioester Formation The starting 3-iodopyridine is coupled with thiobenzoic acid in the presence of a copper catalyst. This step forms a stable S-pyridin-3-yl benzothioate intermediate.
Step 2: Hydrolysis The resulting thioester is then hydrolyzed under basic conditions (e.g., using potassium carbonate in methanol) to cleave the benzoyl group, yielding the final pyridine-3-thiol.[1]
A diagram of this synthetic workflow is presented below.
Caption: General two-step synthesis of pyridine-3-thiols.
Other reported methods for synthesizing pyridine-thiols include the reduction of corresponding sulfonyl chlorides and the Newman–Kwart rearrangement of pyridin-3-ol derivatives.[1][8]
Chemical Reactivity
The reactivity of 5-Bromopyridine-3-thiol is dominated by the thiol group (-SH) and the bromine atom on the pyridine ring.
Reactivity of the Thiol Group: The thiol group is a strong nucleophile, especially when deprotonated to the thiolate anion (RS⁻).[9][10] This makes it susceptible to a variety of reactions.
-
S-Alkylation and S-Acylation: The thiol can readily react with electrophiles such as alkyl halides or acyl chlorides in Sₙ2-type reactions to form thioethers and thioesters, respectively.[11]
-
Oxidation to Disulfides: Thiols can be oxidized under mild conditions (e.g., using I₂ or even air) to form disulfide bridges (R-S-S-R). This is a common and often reversible reaction in thiol chemistry.[9][12]
-
Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Thioacetal Formation: Thiols react with aldehydes and ketones to form thioacetals, which are useful as carbonyl protecting groups or for further transformations.[9]
Caption: Key nucleophilic reactions of the thiol group.
Reactivity of the Bromopyridine Core: The bromine atom at the 5-position is a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl groups, further diversifying the molecular structure.
Safety, Handling, and Storage
5-Bromopyridine-3-thiol is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
The compound is associated with multiple hazards as defined by the Globally Harmonized System (GHS).[3][5]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[3] |
| H312 | Harmful in contact with skin.[3] | |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H332 | Harmful if inhaled.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][13] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][13] | |
| P405 | Store locked up.[5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][13] |
GHS Pictograms: GHS07 (Exclamation Mark)[5]
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[14] Eyewash stations and safety showers must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][16]
Storage and Stability
Proper storage is critical to maintain the integrity and purity of the compound.
-
Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[4]
-
Temperature: Recommended storage is in a cool, dry place, either refrigerated (2-8°C) or frozen (-20°C) for long-term stability.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and heat or ignition sources.[16][17]
Conclusion
5-Bromopyridine-3-thiol is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual functionality—a nucleophilic thiol and a cross-coupling-ready bromide—provides chemists with a powerful platform for constructing novel and complex molecules. While its utility is clear, its hazardous properties necessitate rigorous adherence to safety and handling protocols to ensure safe and effective use in a research and development setting.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22607386, 5-Bromomopyridine-3-thiol. Retrieved from [Link]
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Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48. Retrieved from [Link]
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ResearchGate (2025). (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]
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Reactions of thiols. (2019, October 15). [Video]. YouTube. Retrieved from [Link]
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Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Zhang, T., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. Retrieved from [Link]
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Firouzabadi, H., et al. (2002). Coupling of Thiols Catalyzed by Trinitratocerium(IV) Bromate. Russian Journal of Organic Chemistry. Retrieved from [Link]
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